molecular formula C21H22N2O5 B11073123 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11073123
M. Wt: 382.4 g/mol
InChI Key: PUGBGQWMVUTSED-UHFFFAOYSA-N
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Description

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methoxyphenyl and dimethoxyphenylethyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride to yield the final pyrrole-2,5-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione stands out due to its unique pyrrole-2,5-dione structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C21H22N2O5/c1-26-16-7-5-15(6-8-16)23-20(24)13-17(21(23)25)22-11-10-14-4-9-18(27-2)19(12-14)28-3/h4-9,12-13,22H,10-11H2,1-3H3

InChI Key

PUGBGQWMVUTSED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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